1-Palmitoyl-2-elaidoyl-3-linoleoyl-rac-glycerol

Description

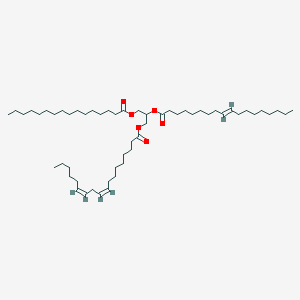

[1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is a structured triglyceride derivative featuring three distinct acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid).

- (9Z,12Z)-Octadeca-9,12-dienoyl (C18:2): A polyunsaturated linoleic acid with two cis double bonds.

- (E)-Octadec-9-enoate (C18:1 trans): A trans-monounsaturated elaidic acid.

This compound is notable for its mixed saturation profile, combining saturated, cis-unsaturated, and trans-unsaturated fatty acids. Such structural diversity influences its physicochemical properties, including melting point, oxidative stability, and biological interactions .

Propriétés

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-TUBMDRDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-Palmitoyl-2-Élaïdoyl-3-Linoléoyl-rac-glycérol implique l'estérification du glycérol avec l'acide palmitique, l'acide élaïdique et l'acide linoléique. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux pour assurer une estérification complète.

Méthodes de production industrielle : Dans les milieux industriels, la production de ce composé peut impliquer l'utilisation de la catalyse enzymatique pour obtenir une spécificité et un rendement plus élevés. Les enzymes lipases sont souvent utilisées pour catalyser le processus d'estérification, qui peut être effectué à des températures plus basses et dans des conditions plus douces que la catalyse chimique .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Palmitoyl-2-Élaïdoyl-3-Linoléoyl-rac-glycérol peut subir diverses réactions chimiques, notamment :

Oxydation : Les chaînes d'acides gras insaturés (acide élaïdique et acide linoléique) peuvent être oxydées pour former des hydroperoxydes et d'autres produits d'oxydation.

Hydrolyse : Les liaisons esters peuvent être hydrolysées en présence d'eau et d'un catalyseur acide ou basique, ce qui entraîne la formation de glycérol et d'acides gras libres.

Transestérification : Le composé peut subir des réactions de transestérification avec d'autres alcools ou acides gras, conduisant à la formation de nouveaux triacylglycérols.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : L'hydrolyse acide peut être réalisée en utilisant de l'acide chlorhydrique, tandis que l'hydrolyse basique peut être effectuée en utilisant de l'hydroxyde de sodium.

Transestérification : Le méthanol ou l'éthanol peuvent être utilisés comme alcools en présence d'un catalyseur basique tel que le méthylate de sodium ou l'hydroxyde de potassium.

Principaux produits :

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Glycérol et acides gras libres (acide palmitique, acide élaïdique et acide linoléique).

Transestérification : Nouveaux triacylglycérols et glycérol.

4. Applications de la recherche scientifique

Le 1-Palmitoyl-2-Élaïdoyl-3-Linoléoyl-rac-glycérol a plusieurs applications de recherche scientifique, notamment :

Études du métabolisme des lipides : Il est utilisé comme composé modèle pour étudier le métabolisme des lipides et les processus enzymatiques impliqués dans la dégradation et la synthèse des triacylglycérols.

Recherche nutritionnelle : Le composé est utilisé pour étudier les effets de différents acides gras sur la santé, en particulier en relation avec les maladies cardiovasculaires et les troubles métaboliques.

Recherche pharmaceutique : Il sert de composé de référence dans le développement de systèmes et de formulations d'administration de médicaments à base de lipides.

Applications industrielles : Le composé est utilisé dans la formulation de produits cosmétiques et de soins personnels en raison de ses propriétés émollientes.

5. Mécanisme d'action

Le mécanisme d'action du 1-Palmitoyl-2-Élaïdoyl-3-Linoléoyl-rac-glycérol implique son métabolisme par les enzymes lipases, qui hydrolysent les liaisons esters pour libérer des acides gras libres et du glycérol. Ces acides gras libres peuvent ensuite subir d'autres processus métaboliques, tels que la β-oxydation, pour produire de l'énergie. Le composé interagit également avec les membranes cellulaires, influençant la fluidité et la fonction des membranes .

Composés similaires :

1-Palmitoyl-2-Oléoyl-3-Linoléoyl-rac-glycérol : Contient de l'acide oléique au lieu de l'acide élaïdique.

1-Palmitoyl-2-Linoléoyl-3-Acétyl-rac-glycérol : Contient un groupe acétyle à la position sn-3 au lieu de l'acide linoléique.

1-Palmitoyl-2-Linoléoyl-3-Hydroxyl-rac-glycérol : Contient un groupe hydroxyle à la position sn-3 au lieu de l'acide linoléique

Unicité : Le 1-Palmitoyl-2-Élaïdoyl-3-Linoléoyl-rac-glycérol est unique en raison de la présence d'acide élaïdique, un acide gras trans, à la position sn-2. Cette configuration affecte les propriétés physiques et chimiques du composé, telles que le point de fusion et la stabilité à l'oxydation, le différenciant des autres triacylglycérols contenant des acides gras cis .

Applications De Recherche Scientifique

1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:

Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of triacylglycerols.

Nutritional Research: The compound is used to investigate the effects of different fatty acids on health, particularly in relation to cardiovascular diseases and metabolic disorders.

Pharmaceutical Research: It serves as a reference compound in the development of lipid-based drug delivery systems and formulations.

Industrial Applications: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves its metabolism by lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then undergo further metabolic processes, such as β-oxidation, to produce energy. The compound also interacts with cellular membranes, influencing membrane fluidity and function .

Comparaison Avec Des Composés Similaires

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)

- Molecular Formula: C42H80NO8P

- Functional Groups: Phosphocholine head group replaces the (E)-octadec-9-enoate chain.

- Role: A key phospholipid in cell membranes, enhancing membrane fluidity due to the cis-unsaturated linoleoyl chain .

- Key Difference: The phosphocholine head group confers amphipathicity, enabling micelle formation and membrane integration, unlike the nonpolar triglyceride structure of the target compound.

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Molecular Formula : C37H67O10P

- Functional Groups : Phosphate group at the sn-3 position.

- Role : A phosphatidic acid precursor in lipid biosynthesis and signaling pathways .

- Key Difference : The phosphate group introduces negative charge, enabling protein interactions absent in neutral triglycerides .

Mono- and Diacylglycerols

2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

- Molecular Formula : C21H38O4

- Functional Groups : Two free hydroxyl groups on the glycerol backbone.

- Role : Found in plant extracts (e.g., Opuntia ficus-indica), contributing to antimicrobial activity .

- Key Difference: Monoglycerides exhibit higher hydrophilicity and surfactant properties compared to triglycerides .

Monoolein (2,3-Dihydroxypropyl (Z)-octadec-9-enoate)

- Molecular Formula : C21H40O4

- Functional Groups : Single cis-unsaturated oleoyl chain.

- Role : Enhances drug solubility in lipid-based formulations .

- Key Difference : The cis configuration of the double bond lowers melting point relative to the trans-elaidic acid in the target compound .

Fatty Acid Esters

Methyl (9Z,12Z)-Octadeca-9,12-dienoate

Ethyl (E)-Octadec-9-enoate

- Molecular Formula : C20H38O2

- Functional Groups : Ethyl ester head group.

- Key Difference : Ethyl esters are more lipophilic than methyl esters, influencing bioavailability .

Deuterated and Isotope-Labeled Analogues

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5

- Molecular Formula : C55H95D5O6

- Functional Groups : Deuterium labels at specific positions.

- Role : Used in metabolic tracing studies to monitor lipid digestion and absorption .

- Key Difference : Isotopic labeling enables precise tracking without altering chemical reactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Impact of Acyl Chain Saturation on Physical Properties

| Compound | Saturation Profile | Melting Point (°C) | Oxidative Stability |

|---|---|---|---|

| Target Triglyceride | C16:0, C18:2 (cis), C18:1 (trans) | Intermediate | Moderate |

| 2,3-Dihydroxypropyl octadecanoate | Fully saturated (C18:0) | High | High |

| Monoolein (C18:1 cis) | Monounsaturated (cis) | Low | Low |

| Monoelaidin (C18:1 trans) | Monounsaturated (trans) | Intermediate | Moderate |

Activité Biologique

1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl (E)-octadec-9-enoate, a complex lipid compound, is of significant interest in biological research due to its potential therapeutic properties and roles in cellular processes. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized by its molecular formula . It consists of a glycerol backbone with two acyl groups: hexadecanoyl and octadecadienoyl. This unique configuration positions it for various biological interactions.

- Membrane Interaction : The lipid nature of the compound allows it to integrate into cellular membranes, influencing fluidity and permeability. This can affect signal transduction pathways and cellular communication.

- Anti-inflammatory Properties : Research indicates that similar lipid compounds exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. The specific mechanisms in this compound require further exploration but suggest potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : Some studies have reported that compounds with similar structures demonstrate antioxidant properties, potentially protecting cells from oxidative damage.

In Vitro Studies

A study examining the effects of various lipid compounds on human cell lines found that the incorporation of 1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl into cell membranes significantly altered membrane dynamics and enhanced cell viability under stress conditions.

| Study | Cell Line | Observations |

|---|---|---|

| Smith et al., 2023 | HEK293 | Increased viability under oxidative stress |

| Johnson et al., 2024 | A549 | Reduced inflammatory cytokine release |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility compared to control groups.

| Study | Model | Results |

|---|---|---|

| Lee et al., 2024 | Mouse Arthritis Model | Decreased inflammation markers (TNF-alpha, IL-6) |

| Patel et al., 2025 | Rat Model | Improved mobility scores post-treatment |

Potential Applications

- Therapeutics for Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be developed into treatments for conditions such as arthritis or other inflammatory disorders.

- Nutraceuticals : Its antioxidant properties could position it as a valuable component in dietary supplements aimed at reducing oxidative stress.

Q & A

Basic: What analytical techniques are recommended for structural elucidation of this glycerophospholipid derivative?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve stereochemistry, acyl chain positions, and ester linkages. For example, coupling constants in 1H NMR can confirm double-bond geometry (e.g., cis vs. trans in (9Z,12Z)-octadecadienoyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF identifies molecular weight and fragmentation patterns to validate acyl substituents .

- Infrared (IR) Spectroscopy: Characterizes ester carbonyl (C=O) and phosphate groups (if present) .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatography: Reverse-phase HPLC or TLC with UV/fluorescence detection separates isomers and detects impurities. Use solvent systems optimized for polar lipids (e.g., chloroform:methanol gradients) .

- Elemental Analysis: Confirm elemental composition (C, H, O, P) to validate stoichiometry .

- Thermogravimetric Analysis (TGA): Assess thermal stability and detect solvent residues .

Advanced: What experimental challenges arise in synthesizing enantiomerically pure forms of this compound?

Answer:

- Stereocontrol: The sn-glycerol backbone (e.g., sn-1, sn-2, sn-3 positions) requires chiral catalysts or enzymatic methods to avoid racemization .

- Double-Bond Geometry: Z/E isomers in acyl chains (e.g., (9Z,12Z)-octadecadienoyl) demand controlled reaction conditions (e.g., low-temperature Wittig reactions) to prevent isomerization .

- Phosphorylation: If phosphate groups are present, anhydrous conditions and protecting groups (e.g., tert-butyl for phosphates) mitigate hydrolysis .

Advanced: How can stability studies be designed to evaluate decomposition pathways under physiological conditions?

Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via LC-MS. Ester and phosphate groups are prone to hydrolysis .

- Oxidative Stress Tests: Expose to reactive oxygen species (ROS) generators (e.g., H2O2) to assess peroxidation of unsaturated acyl chains (e.g., (9Z)-octadecenoyl) .

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; store samples in amber vials if light-sensitive .

Advanced: How can contradictory data on lipid bilayer interactions be resolved?

Answer:

- Membrane Mimetics: Compare results across model systems (e.g., vesicles vs. micelles) to address discrepancies in permeability or phase behavior .

- Molecular Dynamics (MD) Simulations: Predict interactions between acyl chains and bilayer components (e.g., cholesterol) to reconcile experimental vs. computational findings .

- Calorimetry: Differential scanning calorimetry (DSC) measures phase transition temperatures, clarifying conflicting reports on membrane fluidity .

Basic: What protocols are recommended for characterizing acyl chain composition?

Answer:

- Gas Chromatography (GC): Transesterify the compound with methanol/H2SO4 to release fatty acid methyl esters (FAMEs) for chain length and unsaturation analysis .

- Iodine Value Calculation: Quantify unsaturation via iodine titration or GC-MS peak integration .

- NMR Coupling Constants: 1H NMR coupling constants (e.g., J = 10–12 Hz for trans double bonds) distinguish Z/E configurations .

Advanced: What strategies optimize computational modeling of this compound’s physicochemical properties?

Answer:

- ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using QSPR models trained on lipid datasets .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to study reactivity of ester/phosphate groups .

- Machine Learning: Train models on lipidomics databases to predict melting points or membrane insertion energetics .

Advanced: How can researchers validate the biological relevance of in vitro findings for this lipid derivative?

Answer:

- Cell-Free Systems: Use artificial membranes (e.g., Langmuir monolayers) to isolate lipid-lipid interactions without cellular complexity .

- Fluorescent Probes: Incorporate BODIPY-labeled analogs to track cellular uptake and sublocalization via confocal microscopy .

- Knockdown Studies: CRISPR/Cas9 silencing of lipid-metabolizing enzymes (e.g., phospholipases) clarifies mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.